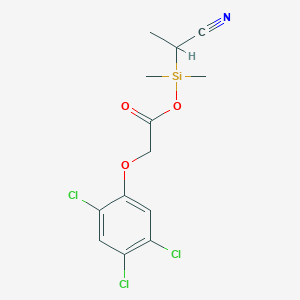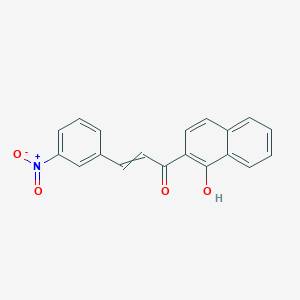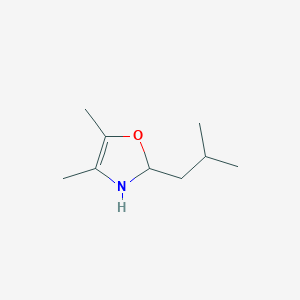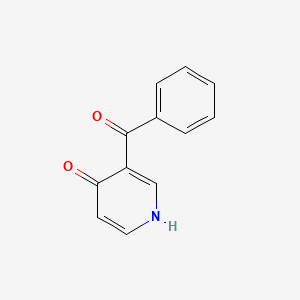
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester is a chemical compound with a complex structure It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
The synthesis of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves several steps. The primary synthetic route includes the reaction of 2,4,5-trichlorophenoxyacetic acid with (1-cyanoethyl)dimethylchlorosilane in the presence of a base. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Researchers use it to study its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
When compared to similar compounds, Acetic Acid, (2,4,5-trichlorophenoxy)-, (1-cyanoethyl)dimethylsilyl Ester stands out due to its unique structure and reactivity. Similar compounds include:
- (2-cyanoethyl)dimethylsilyl 2-(2,4,5-trichlorophenoxy)acetate
- [1-cyanoethyl(dimethyl)silyl] 2-(2,4-dichlorophenoxy)acetate These compounds share some structural similarities but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
106865-11-6 |
|---|---|
Fórmula molecular |
C13H14Cl3NO3Si |
Peso molecular |
366.7 g/mol |
Nombre IUPAC |
[1-cyanoethyl(dimethyl)silyl] 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H14Cl3NO3Si/c1-8(6-17)21(2,3)20-13(18)7-19-12-5-10(15)9(14)4-11(12)16/h4-5,8H,7H2,1-3H3 |
Clave InChI |
AHNMROWRAMGZIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)[Si](C)(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)

![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)

![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)



![6-Hydroxy-2-methyl-2-[4-(phenylsulfanyl)phenyl]-2H-pyran-3(6H)-one](/img/structure/B14331543.png)




